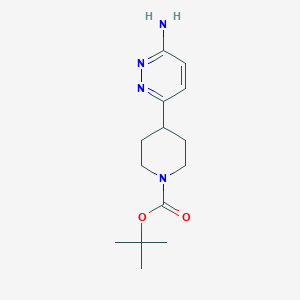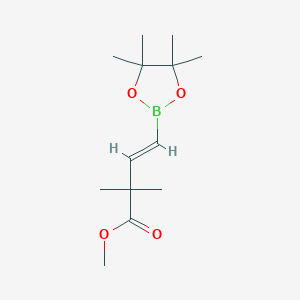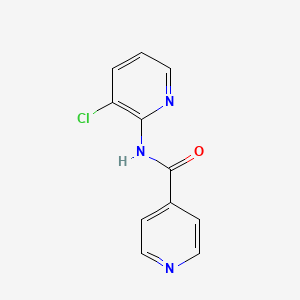![molecular formula C16H26BNO2 B6618755 dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine CAS No. 1613259-74-7](/img/structure/B6618755.png)
dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine, also known as DMTEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. DMTEPA has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical processes. Additionally, it has been used to study the mechanism of action of certain proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.
作用機序
The mechanism of action of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds and as a reagent in biochemical processes. Additionally, it is thought to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been used to study the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
実験室実験の利点と制限
The main advantage of using dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine in laboratory experiments is its low boiling point, which makes it easy to work with. Additionally, it is relatively inexpensive and easily available. However, it is volatile and has a low boiling point, which can make it difficult to store and handle. Additionally, it is toxic and should be handled with caution.
将来の方向性
There are a number of potential future applications for dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine. It could be used in the synthesis of new polymers or pharmaceuticals, or as a reagent in biochemical processes. Additionally, it could be used to study the mechanism of action of certain proteins and enzymes, or to investigate the biochemical and physiological effects of certain drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
合成法
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is synthesized from the reaction of dimethylamine and tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl chloride. This reaction is typically performed in a solution of dimethylformamide (DMF) at room temperature. The reaction is exothermic and proceeds rapidly to completion. The product is a colorless, volatile liquid with a pleasant odor.
科学的研究の応用
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in biochemical processes, and as a tool to study the mechanism of action of certain proteins and enzymes. Additionally, it has been used to investigate the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
特性
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMSNNGGPBRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)






![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)

